Higher Computed Lipophilicity (XLogP3) Relative to the 3-Propanoic Acid Positional Isomer
The target compound, a 2-substituted (α-branched) propanoic acid, exhibits a computed XLogP3 of -0.7, compared to -1.2 for the 3-substituted (β-branched) positional isomer 3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid (CAS 2098087-67-1) [1][2]. This 0.5 log unit difference indicates that the target compound is approximately 3.2-fold more lipophilic than its regioisomer, which may influence passive membrane permeability and non-specific protein binding profiles in cellular assays [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.7 |
| Comparator Or Baseline | 3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid: XLogP3 = -1.2 |
| Quantified Difference | ΔXLogP3 = +0.5 (target is ~3.2× more lipophilic) |
| Conditions | XLogP3 algorithm v3.0, PubChem computed property; identical molecular formula C12H23NO3; MW 229.32 for both |
Why This Matters
In medicinal chemistry campaigns, a ΔXLogP3 of 0.5 can translate into meaningful differences in membrane permeability and oral absorption potential, making the target compound the preferred choice when higher lipophilicity is desired within a matched molecular pair.
- [1] PubChem CID 121203133: 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid. XLogP3: -0.7. Retrieved 2026-05-03. View Source
- [2] PubChem CID 121203134: 3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propanoic acid. XLogP3: -1.2. Retrieved 2026-05-03. View Source
- [3] Pikul S, et al. Potent and selective carboxylic acid-based inhibitors of matrix metalloproteinases. J Med Chem. 2001;44(16):2499-2502. Class-level inference: piperidine-carboxylic acid SAR is sensitive to substitution position. View Source
